molecular formula C21H23N5O4 B7686040 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B7686040
M. Wt: 409.4 g/mol
InChI Key: PUDSXFXMASNBGF-UHFFFAOYSA-N
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Description

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

    Reduction of the nitro group: 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-aminophenyl]-4-(4-methoxyphenyl)piperazine.

    Substitution of the methoxy group: Various substituted phenyl derivatives.

    Cyclization products: New heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The nitrophenyl and methoxyphenyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-ethyl-5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-3-20-22-21(30-23-20)15-4-9-18(19(14-15)26(27)28)25-12-10-24(11-13-25)16-5-7-17(29-2)8-6-16/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDSXFXMASNBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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